molecular formula C18H22N4O2 B2938360 3-[(4-methylpiperidin-1-yl)carbonyl]-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine CAS No. 2108268-21-7

3-[(4-methylpiperidin-1-yl)carbonyl]-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine

Cat. No. B2938360
CAS RN: 2108268-21-7
M. Wt: 326.4
InChI Key: UFCQMBZILUTGBF-UHFFFAOYSA-N
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Description

The compound “3-[(4-methylpiperidin-1-yl)carbonyl]-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine” is a complex organic molecule that contains several functional groups and rings, including a piperidine ring, a phenyl ring, and a triazolo-oxazine ring. These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Theoretical calculations such as Density Functional Theory (DFT) can be used to predict the geometrical parameters of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For instance, the carbonyl group might be reactive towards nucleophiles, and the piperidine ring might undergo reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its molecular structure. Computational methods can be used to predict some of these properties .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target it interacts with. For instance, similar compounds have been studied as inhibitors of cyclin-dependent kinases (CDKs), which are important targets in cancer treatment .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. It could also involve the design and synthesis of analogs with improved properties .

properties

IUPAC Name

(4-methylpiperidin-1-yl)-(6-phenyl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13-7-9-21(10-8-13)18(23)17-15-12-24-16(11-22(15)20-19-17)14-5-3-2-4-6-14/h2-6,13,16H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCQMBZILUTGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C3COC(CN3N=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-methylpiperidin-1-yl)carbonyl]-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine

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